2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
CAS No.:
Cat. No.: VC20348984
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O |
|---|---|
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
| Standard InChI | InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
| Standard InChI Key | BOXFTVXCZFHSIW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=CN=C1)C2=CNN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazine backbone (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4) functionalized with a methoxy group (-OCH₃) at position 2 and a pyrazole moiety (a five-membered ring with nitrogen atoms at positions 1 and 2) at position 6. The pyrazole exists in its 1H-tautomeric form, with the hydrogen atom positioned on the nitrogen at site 1 .
Key Structural Features
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Pyrazine Core: The electron-deficient nature of pyrazine influences reactivity, making it susceptible to nucleophilic substitution and metal-catalyzed coupling reactions .
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Methoxy Group: The methoxy substituent enhances solubility in polar solvents and may modulate electronic effects via resonance donation .
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Pyrazole Ring: The pyrazole’s aromaticity and hydrogen-bonding capacity contribute to potential interactions in biological systems .
Calculated Physicochemical Properties
Based on structurally related compounds :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Hydrogen Bond Donors | 1 (pyrazole NH) |
| Hydrogen Bond Acceptors | 5 (pyrazine N, pyrazole N, methoxy O) |
| LogP (Predicted) | 1.2–1.8 |
These values suggest moderate lipophilicity, aligning with trends observed in analogs such as 3-(4-methoxy-1H-pyrazol-1-yl)pyrazin-2-amine (LogP: 1.45) .
Synthesis and Characterization
Retrosynthetic Analysis
Two plausible routes emerge from existing methodologies:
Nucleophilic Aromatic Substitution
Analogous to the synthesis of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine , a nitro-substituted pyrazine could undergo substitution with a pyrazole derivative. For example:
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Intermediate Formation: React 2-chloro-6-nitropyrazine with 4-methoxy-1H-pyrazole under basic conditions.
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Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, though this step may require optimization to preserve the methoxy group .
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling could link a boronic ester-functionalized pyrazole to a halogenated pyrazine precursor. This method is widely used for constructing biaryl systems in heterocyclic chemistry .
Characterization Techniques
Computational and Experimental Challenges
Tautomeric Equilibria
The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, complicating spectral interpretation and crystallization . Single-crystal X-ray diffraction of analogs (e.g., 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine) reveals predominant 1H-forms in the solid state .
Solubility Optimization
Despite moderate LogP values, aqueous solubility may be limited. Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins could enhance bioavailability .
Industrial and Regulatory Considerations
Scalable Synthesis
The patent-published method for 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine demonstrates feasibility for large-scale production using commercially available reagents (e.g., 4-nitro-1H-pyrazole, 2-methoxy-4-fluoropyridine) . Adapting this protocol would require substituting pyridine with pyrazine precursors.
Regulatory Pathways
As a novel chemical entity, the compound would require:
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Genotoxicity Screening: Ames test for mutagenicity.
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ADME Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.
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